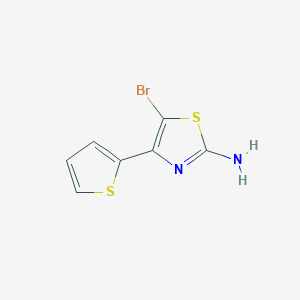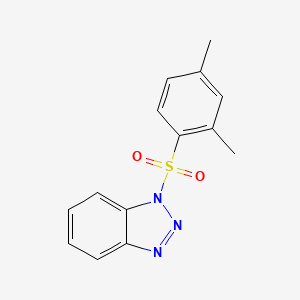![molecular formula C11H10BrN3O2 B2609198 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1179018-11-1](/img/structure/B2609198.png)
4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a complex organic compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The compound also contains a bromobenzamide moiety .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is characterized by the presence of a 1,2,4-oxadiazole ring and a bromobenzamide moiety . The presence of these groups and their positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Synthesis and Characterization
Research has developed methods for synthesizing novel derivatives that include structures related to 4-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, characterized by their potential as intermediates for further chemical transformations. For instance, Hossaini et al. (2017) presented a one-pot, multicomponent synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives, highlighting the versatility of such compounds in organic synthesis Hossaini, Heydari, Maghsoodlou, & Graiff, 2017.
Material Science Applications
In material science, compounds like 4-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide are explored for their potential in creating new materials with unique properties. Sava et al. (2003) synthesized aromatic polyamides with pendent acetoxybenzamide groups and investigated their thermal stability and solubility, indicating the role of similar compounds in developing advanced polymeric materials Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakuła, 2003.
Anticancer and Antimicrobial Research
Compounds related to 4-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide have been evaluated for their biological activities, including anticancer and antimicrobial effects. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines Ravinaik, Rao, P. Rao, Ramachandran, & Reddy, 2021. Additionally, Desai et al. (2016) reported on the synthesis and antimicrobial screening of thiazole-based 1,3,4-oxadiazoles heterocycles, highlighting the potential of these compounds in pharmacological applications Desai, Bhatt, Dodiya, Karkar, Patel, & Bhatt, 2016.
Future Directions
The future directions for research on “4-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by oxadiazole derivatives, this compound could be a promising candidate for further study .
Properties
IUPAC Name |
4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXDZPDWIZTWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2Z)-2-[(furan-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2609119.png)








![N-[(6-phenylpyrimidin-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2609133.png)



